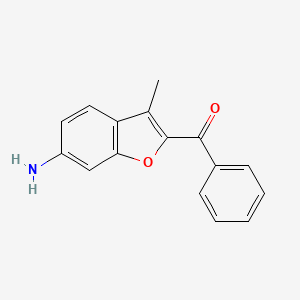

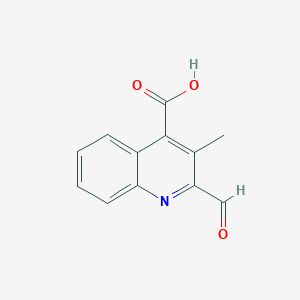

N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide" involves multi-step processes that include condensation, oxidation, and coupling reactions. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized through the oxidation of aldehydes followed by coupling with various amines, yielding compounds with potential antimycobacterial activity (Marvadi et al., 2020). This method highlights the potential synthesis pathway that could be adapted for the target compound, involving specific substitutions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds within the quinoline and thiophene families has been elucidated through spectral analysis and X-ray diffraction studies. For instance, the crystal structure of a thiophene-2-yl derivative was determined, providing insights into the molecular configuration, hydrogen bonding, and π-π interactions that stabilize the crystal structure (Sharma et al., 2016). These findings offer a foundational understanding of how the target compound's structure could be analyzed and interpreted.

Chemical Reactions and Properties

Chemical reactions involving quinoline and thiophene derivatives are diverse, encompassing a range of functional group transformations. For instance, the N-ethylation reaction of a quinoline derivative was studied, highlighting the regioselectivity of the reaction and its implications for functional group manipulation (Batalha et al., 2019). Such studies suggest the chemical reactivity that the target compound may exhibit, including its potential for undergoing substitution reactions that alter its chemical properties.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data on the target compound were not identified, research on similar molecules provides a comparative basis. For example, the synthesis and crystal structure of thiophene-2-yl derivatives reveal details about their crystalline form and stability (Gudasi et al., 2006). This information can be used to infer the physical characteristics of the target compound, including its potential crystalline forms and stability under various conditions.

Chemical Properties Analysis

The chemical properties of quinoline and thiophene derivatives, such as reactivity, stability, and interaction with other chemicals, are defined by their molecular structure. Studies on the synthesis and reactivity of these compounds, such as their role in forming complex molecules and their antibacterial activities, provide insights into the chemical behavior of the target compound. For instance, novel quinazoline derivatives exhibited good antibacterial activity, suggesting the potential biological relevance of similar compounds (Selvakumar & Elango, 2017).

科学研究应用

抗结核活性

一系列化合物,包括与N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)噻吩-2-甲酰胺相关的化合物,已显示出作为结核分枝杆菌的强效抑制剂的潜力,该细菌是引起结核病的细菌。这些新颖化合物已被合成并筛选用于抗结核活性,一些类似物表现出对细菌的显著有效性,且细胞毒性较低(Marvadi et al., 2020)。

抗癌剂

研究已经确定了N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)噻吩-2-甲酰胺的各种衍生物具有潜力作为抗癌剂。研究已集中在这些化合物的合成和评估上,研究它们在抑制癌细胞生长方面的有效性。一些化合物在效力和潜在治疗应用方面表现出有希望的结果(Matiadis et al., 2013)。

抗菌和抗真菌特性

与N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)噻吩-2-甲酰胺相关的化合物已被合成并筛选用于其抗菌和抗真菌活性。这些研究已集中在它们对各种细菌和真菌物种的影响上,有助于了解它们作为抗微生物剂的潜力(Desai et al., 2011)。

聚氯乙烯的光稳定剂

与问题中的化学品相关的新噻吩衍生物已被合成并显示出减少聚氯乙烯薄膜光降解水平的能力。这项研究表明这些化合物有潜力作为光稳定剂,提高PVC材料在紫外线照射下的耐久性和寿命(Balakit et al., 2015)。

染料敏化太阳能电池

研究已探讨了某些与N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)噻吩-2-甲酰胺结构相关的羧化青霉素染料在提高染料敏化太阳能电池的光电转换效率方面的应用。这些染料已显示出增强太阳能电池性能的潜力,表明在可再生能源技术中可能有应用(Wu et al., 2009)。

属性

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-5-6-12(2)16-14(11)10-13(17(21)20-16)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNYOCKWNKQEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)